molecular formula C10H7ClFN3 B1384879 5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine CAS No. 1069494-45-6

5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine

Cat. No.: B1384879
CAS No.: 1069494-45-6
M. Wt: 223.63 g/mol
InChI Key: YMJKPCNFVPTQOD-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine is a chemical compound offered for research and development purposes. This molecule features a pyrazine ring, a common heterocycle in medicinal chemistry, substituted with an amine group and a 4-chloro-3-fluorophenyl moiety. The presence of both chlorine and fluorine atoms can significantly influence the compound's electronic properties, metabolic stability, and binding affinity, making it a valuable intermediate for synthesizing more complex target structures . Researchers may investigate its potential as a building block in pharmaceutical development, particularly in the discovery of kinase inhibitors or other small-molecule therapeutics where pyrazine cores are prevalent . The primary value of this compound lies in its utility in exploratory synthesis, scaffold development, and structure-activity relationship (SAR) studies during the drug discovery process. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(4-chloro-3-fluorophenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3/c11-7-2-1-6(3-8(7)12)9-4-15-10(13)5-14-9/h1-5H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJKPCNFVPTQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=N2)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine typically involves the reaction of 4-chloro-3-fluoroaniline with pyrazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazine N-oxide.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial in cell signaling pathways .

Comparison with Similar Compounds

Key Observations

Substituent Effects on Activity :

  • Halogenated Phenyl Groups : Brominated analogs (e.g., 3-(4-bromophenyl)pyrazin-2-amine) exhibit strong anticancer activity, with IC₅₀ values below 10 µM in breast (MCF-7) and prostate (PC-3) cancer cell lines . The chloro-fluoro substitution in the target compound may offer similar electronic and steric properties but with reduced molecular weight compared to brominated analogs.
  • Trifluoromethyl Groups : Compounds like 5-(trifluoromethyl)pyrazin-2-amine show kinase inhibition (PI3K-AKT/mTOR pathways), highlighting the role of electron-withdrawing groups in modulating enzyme interactions .

Core Structure Flexibility: The pyrazin-2-amine core is structurally distinct from imidazopyrazinones (e.g., brominated coelenterazines), which exhibit different mechanisms despite shared phenyl substituents . Pyrazin-2-amine derivatives are more rigid, favoring specific protein-binding conformations.

Combination Therapy Potential: Brominated coelenteramines enhance the efficacy of chemotherapeutic agents at sub-therapeutic doses, suggesting that this compound could similarly reduce required drug doses in combination regimens .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Chloro, fluoro, and trifluoromethyl substituents increase lipophilicity and stabilize π-π stacking interactions with hydrophobic enzyme pockets .
  • Positional Specificity : Activity is highly sensitive to substituent position. For example, 3-chloro-5-methylpyrazin-2-amine shows anticancer activity, while positional isomers may lack efficacy .
  • Steric Effects : Bulky substituents (e.g., trifluoromethylphenyl) may hinder binding, whereas smaller groups (e.g., chloro-fluorophenyl) optimize steric compatibility .

Biological Activity

5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C10H8ClF N3
  • CAS Number : 1069494-45-6
  • Molecular Weight : 229.64 g/mol

The presence of the chloro and fluorine substituents on the phenyl ring is significant as these groups can influence the compound's reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, affecting signaling pathways relevant to disease processes.

Potential Targets:

  • Chemokine Receptors : Research indicates that derivatives of pyrazine compounds can interact with chemokine receptors such as CCR5, which plays a role in inflammatory responses and immune system regulation .
  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes, although detailed studies are required to elucidate these interactions fully.

Antimicrobial Activity

Studies have shown that pyrazine derivatives exhibit antimicrobial properties against various pathogens. For instance, compounds similar to this compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria .

CompoundActivityReference
This compoundAntimicrobial
Other PyrazinesBroad-spectrum antimicrobial

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are under investigation. It may exert these effects by modulating the activity of inflammatory cytokines or inhibiting pathways associated with inflammation.

Anticancer Activity

Emerging data suggest that pyrazine derivatives can exhibit anticancer properties. For example, related compounds have shown cytotoxic effects against various cancer cell lines, indicating that this compound could be explored for similar applications .

Case Studies

  • Study on CCR5 Antagonism :
    A recent study highlighted the potential of pyrazine derivatives as selective antagonists for CCR5. The compound exhibited an IC50 value of approximately 1.09 µM, showing promising selectivity over other receptors like CCR2 . This selectivity is crucial for developing targeted therapies for conditions such as HIV.
  • Antimicrobial Efficacy :
    In a comparative analysis, several pyrazine derivatives were tested against common bacterial strains. The results indicated significant inhibition rates, suggesting that modifications in the structure (such as halogen substitutions) enhance antimicrobial activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other pyrazine derivatives:

CompoundStructureActivity Profile
5-(4-Chlorophenyl)pyrazin-2-amineSimilar core structureModerate antimicrobial activity
5-(Fluorophenyl)pyrazin-2-amineLacks chloro substitutionLower anticancer efficacy

The introduction of both chloro and fluorine groups in this compound enhances its biological activity compared to other derivatives.

Q & A

Q. What are the recommended synthetic routes for 5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example:

  • Step 1: React pyrazin-2-amine with a halogenated aryl precursor (e.g., 4-chloro-3-fluorophenylboronic acid) via Suzuki-Miyaura coupling to introduce the substituted phenyl group .
  • Step 2: Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture).
  • Yield Optimization: Use Pd(PPh₃)₄ as a catalyst and degassed solvents to minimize side reactions. Monitor reaction progress via TLC or HPLC.
  • Purity Validation: Characterize via ¹H/¹³C NMR, LC-MS (>98% purity), and elemental analysis.

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer: Combine spectroscopic and crystallographic methods:

  • Spectroscopy:
    • NMR: Assign aromatic protons (δ 7.2–8.5 ppm for pyrazine and substituted phenyl) and amine protons (δ 5.5–6.0 ppm).
    • IR: Confirm N-H stretch (~3350 cm⁻¹) and aromatic C=C/C=N vibrations (~1600 cm⁻¹).
  • X-ray Crystallography: Grow single crystals via slow evaporation (solvent: DCM/hexane). Refine using SHELXL and visualize with ORTEP-3 . Compare bond lengths/angles with DFT-calculated values (e.g., Gaussian09).

Q. What assays are suitable for evaluating the cytotoxicity of this compound in cancer cell lines?

Methodological Answer: Use standardized in vitro assays:

  • MTT Assay: Seed cells (e.g., HeLa, MCF-7) in 96-well plates, treat with compound (0.1–100 µM), and measure viability via absorbance at 570 nm after 48 hours .
  • Dose-Response Analysis: Calculate IC₅₀ values using nonlinear regression (GraphPad Prism). Include positive controls (e.g., doxorubicin) and validate with triplicate experiments.

Advanced Research Questions

Q. How do halogen substituents (Cl, F) influence the compound’s electronic properties and target binding?

Methodological Answer: The meta-fluoro and para-chloro substituents create an electron-deficient aromatic system, enhancing interactions with kinase ATP-binding pockets:

  • Computational Analysis: Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The Cl group increases lipophilicity (logP ~2.8), while F enhances metabolic stability .
  • SAR Studies: Compare with analogs (e.g., 5-(4-Fluorophenyl)pyrazin-2-amine). Fluorine’s electronegativity may improve binding affinity for kinases like ATR or SHP2 .

Table 1: Substituent Effects on Kinase Inhibition (Example Data)

SubstituentsATR IC₅₀ (nM)SHP2 IC₅₀ (nM)LogP
4-Cl, 3-F (Target)12.58.72.8
4-F, 3-H (Analog)45.332.12.1
4-Cl, 3-Cl (Analog)9.86.93.2

Q. How can X-ray crystallography resolve discrepancies in proposed binding modes for kinase targets?

Methodological Answer:

  • Co-crystallization: Soak purified kinase protein (e.g., ATR) with the compound (1:5 molar ratio) and crystallize using hanging-drop vapor diffusion.
  • Data Collection/Refinement: Collect high-resolution (<2.0 Å) data at a synchrotron. Refine with PHENIX or SHELXL .
  • Case Study: For SHP099 (a related pyrazin-2-amine), crystallography revealed allosteric binding to a pocket formed by C-SH2, N-SH2, and PTP domains . Discrepancies between docking predictions and experimental data can arise from protein flexibility or solvent effects.

Q. What strategies address contradictory biological data (e.g., variable IC₅₀ values across assays)?

Methodological Answer:

  • Assay Standardization: Use consistent cell lines (e.g., NCI-60 panel) and normalize to internal controls.
  • Mechanistic Follow-Up:
    • Biochemical Assays: Measure direct kinase inhibition (e.g., ADP-Glo™ Kinase Assay) to isolate target effects.
    • Off-Target Profiling: Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify polypharmacology.
  • Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to assess significance (p <0.05).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.